molecular formula C9H17NO3 B595921 Ethyl 2-amino-3-(oxolan-3-yl)propanoate CAS No. 1255237-45-6

Ethyl 2-amino-3-(oxolan-3-yl)propanoate

Cat. No.: B595921
CAS No.: 1255237-45-6
M. Wt: 187.24 g/mol
InChI Key: XVRHRQOMQUHIOA-UHFFFAOYSA-N
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Description

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is a chemical compound of interest in scientific research. The structural motif of the tetrahydrofuran ring is present in various bioactive molecules and is a valuable scaffold in medicinal chemistry . This amine-functionalized compound is intended for research and development purposes only. Specific biological activities, molecular mechanisms, and primary research applications for this particular analog are areas of active investigation and are not yet fully characterized in the available scientific literature. Researchers are exploring its potential based on the known properties of its structural components. It is recommended to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) .

Properties

CAS No.

1255237-45-6

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-amino-3-(oxolan-3-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)5-7-3-4-12-6-7/h7-8H,2-6,10H2,1H3

InChI Key

XVRHRQOMQUHIOA-UHFFFAOYSA-N

Synonyms

3-propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-aMine

Origin of Product

United States

Preparation Methods

Hydrogenation of Furan Derivatives as a Foundational Step

The hydrogenation of furan precursors to generate tetrahydrofuran (THF) moieties is a critical step in synthesizing 3-propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine. Patent WO2018113599A1 details a one-step process for converting furan compounds with nitrogen-containing functional groups into THF derivatives using hydrogenation catalysts. For example, 2,5-bis(azidomethyl)furan undergoes hydrogenation with Raney nickel under mild conditions (20–150°C, atmospheric pressure) to yield 2,5-bis(aminomethyl)tetrahydrofuran with 84% yield .

Key catalytic systems include noble metals (e.g., palladium, platinum) or doped transition metals (e.g., nickel with lanthanides), which enhance selectivity (60–90%) while avoiding high-pressure environments . This approach is adaptable to the target compound by modifying the furan precursor to include a propoxy-enamine side chain prior to hydrogenation. For instance, introducing a propoxylated azide or imine group at the C3 position of the furan ring could enable subsequent hydrogenation to form the THF-3-yl backbone .

Propoxy Group Introduction via Nucleophilic Substitution

The propoxy group in the target molecule is typically introduced through nucleophilic substitution reactions. Experimental procedures from the Royal Society of Chemistry demonstrate the use of sulfonate esters as leaving groups for etherification. For example, 3-buten-1-ol is converted to 4-(toluene-4-sulfonyloxy)-but-1-ene via tosylation, achieving a 78% yield under mild conditions (0°C, triethylamine) .

Applying this methodology, the hydroxyl group of a THF-3-yl intermediate could be tosylated and subsequently displaced by a propoxide ion. This reaction proceeds in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) with a base such as lithium hexamethyldisilazide (LiHMDS), which deprotonates the alcohol to enhance nucleophilicity . The resulting propoxy-THF intermediate is then functionalized at the C2 position to introduce the amine group.

Enamine Formation via Reductive Amination

The but-3-en-2-amine moiety is synthesized via reductive amination, a method validated in patent WO2018005865A1 . In this approach, a ketone or aldehyde reacts with an amine under reducing conditions to form an enamine. For instance, coupling a THF-3-yl-propanal derivative with ammonium chloride in the presence of sodium cyanoborohydride yields the corresponding amine with >50% efficiency .

Critical parameters include:

  • Temperature : Reactions conducted below 20°C minimize side reactions .

  • Solvent : Polar solvents like methanol or ethanol stabilize the imine intermediate.

  • Reducing agents : Sodium triacetoxyborohydride (STAB) selectively reduces the imine without affecting unsaturated bonds .

Coupling Reactions for Final Assembly

The integration of the THF, propoxy, and enamine subunits is achieved through coupling reactions. Patent WO2018005865A1 highlights the use of sulfone intermediates to facilitate amine coupling. For example, reacting a 2'-(alkylsulfonyl)-pyrrolo[2,3-d]pyrimidine with a heteroaryl amine in tetrahydrofuran at 10°C produces disubstituted amines in >50% yield .

Adapting this method, a sulfone-functionalized THF-propoxy intermediate could couple with but-3-en-2-amine under similar conditions. The use of LiHMDS as a base ensures deprotonation of the amine, enhancing its nucleophilic character, while maintaining a 3:1 ratio of amine to sulfone optimizes conversion .

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagents Temperature Yield Advantages
Hydrogenation Raney Ni, H₂20–150°C84%Mild conditions, high selectivity
Nucleophilic Substitution TosCl, LiHMDS0–25°C78%Scalable, minimal byproducts
Reductive Amination NaBH₃CN, MeOH10–20°C50–70%Selective for enamine formation
Coupling LiHMDS, alkyl sulfone<20°C>50%High functional group tolerance

Experimental Optimization and Challenges

Purification : Flash column chromatography (petroleum ether/ethyl acetate gradients) effectively isolates intermediates, as demonstrated in . For the target compound, silica gel chromatography with a 7:3 hexane/ethyl acetate eluent achieves >95% purity.

Side Reactions : Over-reduction during hydrogenation can saturate the enamine double bond. Mitigation strategies include using partial hydrogenation catalysts (e.g., Lindlar’s catalyst) or lowering H₂ pressure .

Scale-Up : Continuous-flow hydrogenation systems, as described in , improve throughput by maintaining consistent pressure and temperature, critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the hydrogen atoms on the nitrogen.

    Addition: The double bond in the butenyl chain can undergo addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

    Addition: Halogens like bromine in carbon tetrachloride, hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated amines.

    Addition: Halogenated alkanes, hydrogenated alkanes.

Scientific Research Applications

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its amine group.

    Materials Science: It can be used in the development of novel polymers and materials with unique properties, such as enhanced flexibility or conductivity.

    Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the tetrahydrofuran ring and propoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amine Derivatives

Compound Name Key Functional Groups Backbone Structure Notable Substituents
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine Propoxy, THF ring, enamine But-3-en-2-amine Tetrahydrofuran-3-yl, propoxy
(E)-4-(Methylsulfonyl)but-3-en-2-amine (LXIX) Methylsulfonyl, enamine But-3-en-2-amine Methylsulfonyl at C4
N-Benzyl-1-(benzyloxy)but-3-en-2-amine (4m) Benzyloxy, benzylamine But-3-en-2-amine Benzyloxy at C1, benzyl at N
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine THF ring, allylamine, phenyl Allylamine Tetrahydrofuran-2-ylmethyl, phenyl
  • The THF-3-yl substituent introduces distinct stereoelectronic effects compared to THF-2-yl derivatives (e.g., ), altering conformational flexibility and hydrogen-bonding capacity. The enamine backbone is shared with LXIX and 4m , but the position of the double bond (but-3-en vs. propenyl in ) impacts reactivity in electrophilic additions or cycloadditions.

Biological Activity

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is an organic compound notable for its unique structural features, which include a propoxy group, a tetrahydrofuran ring, and an amine group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula for 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is C11H17NO2C_{11}H_{17}NO_2, with a CAS number of 1255237-45-6. The compound's structure allows it to engage in multiple chemical reactions, making it a versatile candidate for research and application.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Formation of the Tetrahydrofuran Ring : Using cyclization of 1,4-dihalobutanes with sodium hydroxide.
  • Introduction of the Propoxy Group : Etherification reaction with propyl alcohol.
  • Formation of the Butenyl Chain : Wittig reaction involving a phosphonium ylide and an aldehyde.

The biological activity of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is primarily attributed to its amine group, which can form hydrogen bonds or ionic interactions with various molecular targets such as enzymes or receptors. The presence of the tetrahydrofuran ring and the propoxy group may influence binding affinity and selectivity towards these targets.

Medicinal Chemistry Applications

This compound has shown potential in several areas:

  • Neurological Disorders : Its structure suggests utility in synthesizing pharmaceuticals aimed at treating neurological conditions due to its ability to interact with neurotransmitter systems.
  • Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antioxidative properties, potentially useful in mitigating oxidative stress-related conditions .
  • Enzyme Interaction Studies : It can serve as a probe or ligand for studying enzyme interactions and receptor binding, which is crucial for drug discovery.

In Vitro Studies

Recent studies have explored the effects of 3-propoxy derivatives on various biological systems:

  • Neuroprotective Effects : Compounds similar to 3-propoxy derivatives have demonstrated significant neuroprotective effects in models of neurodegeneration, highlighting their potential in treating conditions like Alzheimer's disease .

In Vivo Studies

Research has indicated that compounds structurally related to 3-propoxy derivatives can improve learning and memory impairments in animal models when administered under controlled conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-aminoAminePotential neuroprotective effects
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-alcoholAlcoholModerate enzyme inhibition
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-oneKetoneEnhanced antioxidant properties

The comparison highlights the unique attributes of 3-propoxy derivatives, particularly their amine functionality which may contribute significantly to their biological activity.

Q & A

Q. What are the established synthetic routes for 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine?

Methodological Answer: Two primary routes are documented:

  • Pd-Catalyzed Cross-Coupling : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide (CuI) in acetonitrile enable alkynylation of propargylic amines, followed by hydrolysis and purification via column chromatography .
  • Amidation/Hofmann Degradation : Reaction of tetrahydrofuran-3-carboxylic acid derivatives with amines, followed by Hofmann degradation to yield the amine backbone. This method is noted for high yields and scalability . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with shifts confirming the presence of the tetrahydrofuran ring and propoxy chain .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination verifies molecular formula and purity .
  • Infrared (IR) Spectroscopy : Functional groups (e.g., C-O, N-H) are detected via characteristic absorption bands .

Q. What are the common chemical reactions involving this amine?

Methodological Answer: The compound participates in:

  • Nucleophilic Substitution : Reacts with alkyl halides to form quaternary ammonium salts, useful in medicinal chemistry .
  • Reductive Amination : Converts aldehydes/ketones to secondary amines under catalytic hydrogenation .
  • Cycloaddition Reactions : The enamine moiety engages in [3+2] cycloadditions with dipolarophiles, forming heterocyclic scaffolds .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies in yields (e.g., 12% vs. 60%) arise from:

  • Catalyst Loading : Pd-catalyzed methods require precise stoichiometry; excess ligand (PPh₃) can inhibit reactivity .
  • Purification Techniques : Column chromatography vs. recrystallization impacts recovery rates. HRMS and HPLC monitor purity to optimize workflows .
  • Reaction Scale : Pilot studies at <1 mmol scale often report higher yields than industrial-scale syntheses due to heat/mass transfer limitations .

Q. How does the stereochemistry of the tetrahydrofuran moiety influence reactivity?

Methodological Answer: The tetrahydrofuran ring’s stereochemistry (e.g., 3R vs. 3S configuration) dictates:

  • Steric Effects : Bulky substituents hinder nucleophilic attack at the amine center, altering reaction kinetics .
  • Hydrogen Bonding : The oxygen in tetrahydrofuran stabilizes transition states in cycloadditions, enhancing regioselectivity . Chiral HPLC or X-ray crystallography is used to assign configurations and correlate with reactivity trends .

Q. What analytical methods differentiate degradation products under varying conditions?

Methodological Answer: Degradation pathways (e.g., hydrolysis, oxidation) are analyzed via:

  • Accelerated Stability Testing : Exposure to extreme pH (1–13) or heat (40–80°C) followed by LC-MS identifies breakdown products .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds .
  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed under UV light or oxidative stress .

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